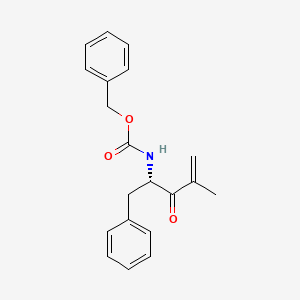
(S)-benzyl (4-methyl-3-oxo-1-phenylpent-4-en-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-benzyl (4-methyl-3-oxo-1-phenylpent-4-en-2-yl)carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by its unique structure, which includes a benzyl group, a phenyl group, and a carbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-benzyl (4-methyl-3-oxo-1-phenylpent-4-en-2-yl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl alcohol, 4-methyl-3-oxo-1-phenylpent-4-en-2-yl chloride, and a suitable carbamoylating agent.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the carbamate linkage.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of automated systems and continuous flow reactors can further enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-benzyl (4-methyl-3-oxo-1-phenylpent-4-en-2-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH⁻) or halide ions (Cl⁻, Br⁻).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(S)-benzyl (4-methyl-3-oxo-1-phenylpent-4-en-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-benzyl (4-methyl-3-oxo-1-phenylpent-4-en-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-tert-butyl (4-methyl-3-oxo-1-phenylpent-4-en-2-yl)carbamate
- (S)-methyl (4-methyl-3-oxo-1-phenylpent-4-en-2-yl)carbamate
- (S)-ethyl (4-methyl-3-oxo-1-phenylpent-4-en-2-yl)carbamate
Uniqueness
(S)-benzyl (4-methyl-3-oxo-1-phenylpent-4-en-2-yl)carbamate is unique due to its specific benzyl group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C20H21NO3 |
|---|---|
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
benzyl N-[(2S)-4-methyl-3-oxo-1-phenylpent-4-en-2-yl]carbamate |
InChI |
InChI=1S/C20H21NO3/c1-15(2)19(22)18(13-16-9-5-3-6-10-16)21-20(23)24-14-17-11-7-4-8-12-17/h3-12,18H,1,13-14H2,2H3,(H,21,23)/t18-/m0/s1 |
InChI-Schlüssel |
REUUSACAXHHFKN-SFHVURJKSA-N |
Isomerische SMILES |
CC(=C)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC(=C)C(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl N-[(2-amino-4-methylsulfanyl-butanoyl)amino]carbamate](/img/structure/B14003188.png)
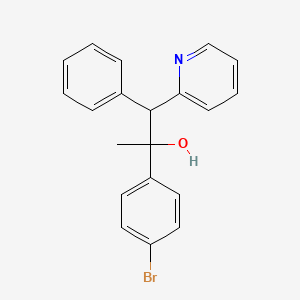
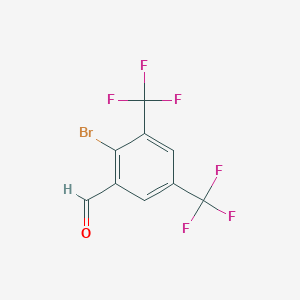
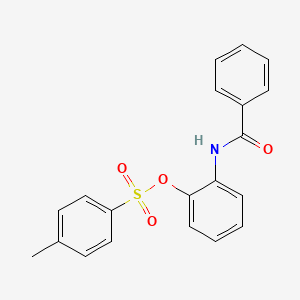
![3-[[3-Chloro-4-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B14003205.png)
![6-[(3-Ethyloxetan-3-YL)methoxy]hexan-1-OL](/img/structure/B14003208.png)

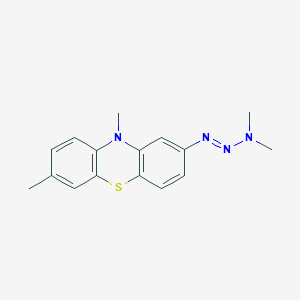
![1-[2-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol](/img/structure/B14003220.png)

![2-[(2,6-Dimethyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)-(4,4-dimethyl-2,6-dioxocyclohexyl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14003233.png)
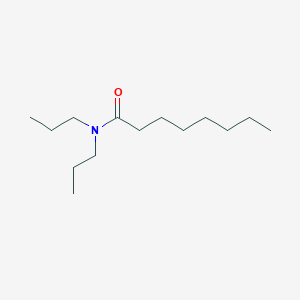
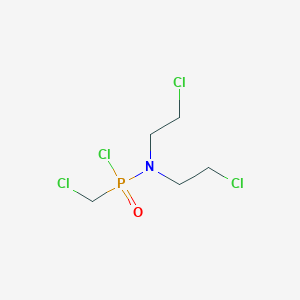
![Methyl 2-[[2-(bis(methoxycarbonylmethyl)amino)cyclopropyl]-(methoxycarbonylmethyl)amino]acetate](/img/structure/B14003245.png)
